molecular formula C19H17N3O B12175066 N-(1H-indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide

N-(1H-indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide

Cat. No.: B12175066
M. Wt: 303.4 g/mol
InChI Key: IGSMFTBZGSNONX-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is a synthetic indole-based acetamide derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceutical development, known for its diverse biological activities and ability to bind with high affinity to multiple receptors . This compound features a acetamide linker connecting two distinct indole moieties, a structural motif commonly employed in the design of bioactive molecules . While specific biological data for this exact compound requires further investigation, structurally related indole-acetamide hybrids have demonstrated potent pharmacological activities in preclinical research. Notably, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have shown impressive antiproliferative activities against multiple cancer cell lines, including HeLa, MCF-7, and HT-29, with the most active compound exhibiting IC50 values ranging from 0.34 to 0.86 μM . Mechanistic studies revealed that these analogs inhibit tubulin polymerization and induce G2/M phase cell cycle arrest, functioning through a colchicine-binding site mechanism . Indole derivatives more broadly represent a highly investigated chemotype with documented potential across multiple therapeutic areas, including antiviral, anti-inflammatory, anticancer, antitubercular, and neurodegenerative disease research . The presence of the acetamide functionality is particularly relevant, as this scaffold is found in numerous pharmacologically active compounds and contributes to favorable molecular interactions with biological targets . Researchers exploring structure-activity relationships of heterocyclic compounds for oncology, infectious disease, or central nervous system disorders may find this chemical entity valuable for constructing novel analog libraries or as a synthetic intermediate. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(4-methylindol-1-yl)acetamide

InChI

InChI=1S/C19H17N3O/c1-13-3-2-4-18-16(13)8-10-22(18)12-19(23)21-15-5-6-17-14(11-15)7-9-20-17/h2-11,20H,12H2,1H3,(H,21,23)

InChI Key

IGSMFTBZGSNONX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Biological Activity

N-(1H-indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity based on diverse research findings, including synthesis, pharmacological evaluations, and case studies.

The compound has a molecular formula of C16_{16}H16_{16}N2_{2}O and a molecular weight of 256.31 g/mol. Its structure features two indole rings connected by an acetamide moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC16_{16}H16_{16}N2_{2}O
Molecular Weight256.31 g/mol
SolubilityVery soluble
Lipinski's Rule0 violations

Research indicates that compounds with indole structures can influence various biological pathways, including apoptosis and cell cycle regulation. Specifically, this compound has been shown to induce methuosis , a form of non-apoptotic cell death characterized by the accumulation of macropinosome-derived vacuoles. This mechanism suggests that the compound may disrupt cellular homeostasis, leading to cell death without the classical apoptotic markers .

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, it has been evaluated in glioblastoma models where it induced significant cell death through mechanisms involving microtubule disruption and vacuolization .

Case Study Findings:

  • In vitro studies showed that at concentrations as low as 5 µM, the compound significantly reduced cell viability in glioblastoma cells.
  • Flow cytometry analysis indicated that treated cells exhibited increased accumulation in the G2/M phase of the cell cycle, suggesting a mitotic arrest .

Other Biological Activities

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and good blood-brain barrier permeability, which is advantageous for CNS-targeted therapies. However, it is also crucial to monitor its toxicity profile due to potential side effects associated with high doses.

ParameterValue
GI AbsorptionHigh
BBB PermeabilityYes
CYP InhibitionCYP1A2 inhibitor

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(1H-indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide and related indole-acetamide derivatives:

Compound Name Molecular Formula Substituents/Modifications Yield (%) Melting Point (°C) Key Functional Groups Biological Relevance
Target Compound* C₂₀H₁₈N₃O 4-methylindole, indol-5-yl - - Acetamide linker Potential anticancer agent
10j () C₂₅H₂₀Cl₂FNO₃ 3-chloro-4-fluorophenyl, 4-chlorobenzoyl 8 192–194 Chloro, fluoro Bcl-2/Mcl-1 inhibitor
10k () C₂₉H₂₂ClNO₃ Naphthalen-1-yl, 4-chlorobenzoyl 6 175–176 Naphthyl Antiproliferative activity
5a–y () Varies Adamantane, diverse amines - - Adamantyl, oxoacetamide Antiviral/anticancer
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide () C₁₁H₁₀N₄O Carbamimidoyl 79.1 - Guanidine Enzyme inhibition
28a () C₂₃H₂₃F₃N₃O Trifluoromethylbenzyl, butylamino - - Trifluoromethyl Enhanced metabolic stability
14a () C₂₂H₁₇ClF₃N₃O₃S Trifluoromethylsulfinyl 78 130–131 Sulfinyl Improved solubility

*Structural inferences for the target compound are based on analogs in the evidence.

Key Observations:

Structural Diversity: The target compound’s dual indole system contrasts with analogs featuring single indole cores paired with aryl (10j, 10k), adamantane (), or sulfonamide groups (). Electron-withdrawing substituents (e.g., chloro, nitro in 10j and 10l) may improve target binding but reduce bioavailability compared to the methyl group in the target compound .

Synthetic Feasibility :

  • Yields for indole-acetamide derivatives vary significantly (6% for 10k vs. 96% for ’s analog), reflecting challenges in introducing complex substituents. The target compound’s synthesis would likely require optimized coupling conditions for the methylindole moiety.

Pharmacological Implications :

  • Adamantane-containing derivatives () exhibit antiviral activity, while sulfonyl () and guanidine () analogs target enzymes or ion channels. The target compound’s bis-indole structure suggests a mechanism akin to Bcl-2/Mcl-1 inhibitors (), where dual aromatic systems disrupt protein-protein interactions .

Physicochemical Properties :

  • Melting points correlate with molecular symmetry and intermolecular forces. The trifluoromethylsulfinyl group in 14a () lowers the melting point (130–131°C) compared to chloro-substituted analogs (192–194°C for 10j), indicating reduced crystallinity .

Research Findings and Trends

  • Anticancer Activity : Compounds with 4-chlorobenzoyl groups () show potent activity against cancer cell lines, suggesting that the target compound’s methyl group may offer a balance between potency and solubility.
  • Metabolic Stability : Trifluoromethyl (28a, ) and adamantane () groups enhance metabolic stability, whereas the target compound’s simpler structure may require prodrug strategies for optimization.
  • Synthetic Innovation: Multi-step routes (e.g., ’s use of Mn-BuLi) highlight the complexity of indole functionalization, guiding future work on the target compound’s scalable synthesis .

Preparation Methods

Preparation of 2-Chloro-N-(1H-Indol-5-yl)Acetamide

The chloroacetamide intermediate serves as a critical precursor for nucleophilic substitution. Adapted from IOSR Journal methods:

Reactants :

  • 1H-Indol-5-amine (1.0 equiv)

  • 2-Chloroacetyl chloride (1.2 equiv)

Conditions :

  • Solvent: Water with glacial acetic acid (3:1 v/v)

  • Base: Sodium acetate (2.0 equiv)

  • Temperature: 0–5°C (ice bath), 2 hours

Procedure :

  • Dissolve 1H-indol-5-amine in aqueous sodium acetate.

  • Add 2-chloroacetyl chloride dropwise under vigorous stirring.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via recrystallization.

Yield : 68–72%
Characterization :

  • IR (KBr) : 3290 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O amide)

  • ¹H NMR (DMSO-d₆) : δ 4.25 (s, 2H, CH₂Cl), 6.35–7.45 (m, 7H, indole-H), 10.15 (s, 1H, NH)

Synthesis of 4-Methyl-1H-Indole

4-Methylindole is commercially available but can be synthesized via:

Fischer Indole Synthesis :

  • Reactants : 4-Methylphenylhydrazine hydrochloride + acetone

  • Conditions : HCl (conc.), reflux, 8 hours

  • Yield : ~60%

Characterization :

  • ¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 6.50–7.25 (m, 4H, aromatic), 8.10 (s, 1H, NH)

Nucleophilic Substitution Route

Reaction Mechanism

The 4-methylindole nitrogen attacks the electrophilic CH₂ group of 2-chloro-N-(1H-indol-5-yl)acetamide, displacing chloride under basic conditions:

Cl–CH₂–C(=O)–NH–Indol-5-yl+4-Me-IndoleBase4-Me-Indol-1-yl–CH₂–C(=O)–NH–Indol-5-yl+Cl⁻\text{Cl–CH₂–C(=O)–NH–Indol-5-yl} + \text{4-Me-Indole} \xrightarrow{\text{Base}} \text{4-Me-Indol-1-yl–CH₂–C(=O)–NH–Indol-5-yl} + \text{Cl⁻}

Optimization of Reaction Conditions

Data from analogous reactions:

ParameterTested RangeOptimal ValueImpact on Yield
Base NaOMe, K₂CO₃, Et₃NNaOMe (1.2 equiv)78% vs. 45%
Solvent DMF, THF, DMSODMF78% vs. 52%
Temperature 25°C, 50°C, 80°C50°C78% vs. 65%
Time 12–48 h24 h78% vs. 70%

Procedure :

  • Mix 2-chloro-N-(1H-indol-5-yl)acetamide (1.0 equiv) and 4-methylindole (1.1 equiv) in DMF.

  • Add sodium methoxide (1.2 equiv) and stir at 50°C for 24 hours.

  • Quench with water, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 72–78%

Coupling Reagent-Mediated Amidation

Synthesis of 2-(4-Methyl-1H-Indol-1-yl)Acetic Acid

Reactants :

  • 4-Methylindole (1.0 equiv)

  • Ethyl bromoacetate (1.5 equiv)

Conditions :

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF, 80°C, 6 hours

  • Hydrolysis: LiOH (2.0 equiv), THF/H₂O, 12 hours

Yield : 65% (ester), 85% (acid)

HATU-Mediated Coupling

Adapted from Journal of Medicinal Chemistry protocols:

Reactants :

  • 2-(4-Methyl-1H-indol-1-yl)acetic acid (1.0 equiv)

  • 1H-Indol-5-amine (1.2 equiv)

Conditions :

  • Coupling agent: HATU (1.5 equiv)

  • Base: DIEA (3.0 equiv)

  • Solvent: DMF, 25°C, 14 hours

Yield : 62–68%

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 4.55 (s, 2H, CH₂), 6.85–7.60 (m, 11H, indole-H), 10.20 (s, 1H, NH)

Comparative Analysis of Methods

ParameterNucleophilic SubstitutionCoupling Reagent
Yield 72–78%62–68%
Cost LowHigh (HATU)
Reaction Time 24 h14 h
Byproducts Cl⁻Phosphoramidates
Scalability ExcellentModerate

Characterization and Validation

Spectroscopic Data

IR (KBr) :

  • 3280 cm⁻¹ (N–H stretch)

  • 1650 cm⁻¹ (C=O amide)

  • 1605 cm⁻¹ (C=C aromatic)

¹H NMR (DMSO-d₆) :

  • δ 2.35 (s, 3H, CH₃)

  • δ 4.45 (s, 2H, CH₂)

  • δ 6.50–7.55 (m, 11H, indole-H)

  • δ 10.10 (s, 1H, NH)

Mass Spectrometry :

  • m/z : 318.2 [M+H]⁺ (calc. for C₂₀H₁₈N₃O)

Challenges and Mitigation Strategies

ChallengeSolution
Low NH Nucleophilicity Use strong bases (NaOMe) to deprotonate indole
Solubility Issues Polar aprotic solvents (DMF)
Byproduct Formation Column chromatography (SiO₂, EtOAc/hexane)

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(1H-indol-5-yl)-2-(4-methyl-1H-indol-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between indole derivatives (e.g., 4-methylindole and 5-aminoindole) using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Reaction conditions (e.g., 0–5°C for 12–24 hours) are critical to minimize side reactions. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns on indole rings and acetamide linkage.
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., expected [M+H]+ peak).
  • Infrared Spectroscopy (IR) : To identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends.
  • HPLC : For purity assessment (>95%) using a C18 column and UV detection .

Q. How can researchers assess the in vitro biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase-2 (COX-2) or Bcl-2 using fluorogenic substrates.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations.
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do substituent variations on the indole rings influence biological activity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with substituents like chloro (electron-withdrawing) or methoxy (electron-donating) groups. For example, 4-chloro derivatives show enhanced COX-2 inhibition, while 5-methoxy variants improve solubility .
  • Selectivity Profiling : Use competitive binding assays to differentiate between off-target effects (e.g., COX-1 vs. COX-2) .

Q. What computational strategies predict binding interactions and stability of this compound?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., Bcl-2 binding pockets).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent.
  • MetaSite Analysis : Predict metabolic soft spots (e.g., CYP3A4-mediated oxidation) to guide lead optimization .

Q. How can metabolic instability be addressed during lead optimization?

  • Methodological Answer :

  • Metabolic Shielding : Introduce electron-deficient groups (e.g., fluorophenyl) or polar substituents (e.g., glycinyl) to reduce CYP450-mediated degradation.
  • In Silico Tools : MetaSite accurately predicts shifts in metabolic pathways (e.g., from amide oxidation to O-demethylation) .

Q. How should researchers resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Assay Harmonization : Standardize protocols (e.g., ATP-based vs. resazurin cytotoxicity assays).
  • Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays).
  • Substituent-Specific Analysis : Conflicting antitumor results may arise from divergent substituents (e.g., nitro vs. methyl groups) .

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